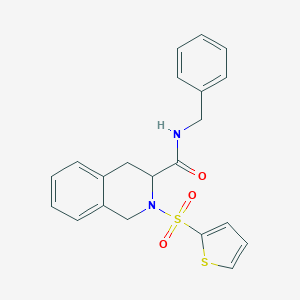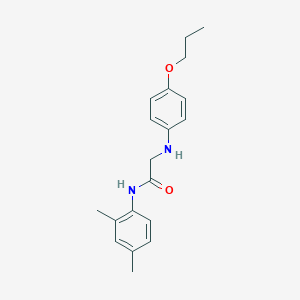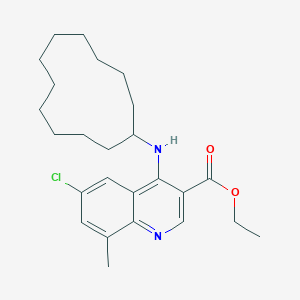![molecular formula C21H20ClNO4S B284907 N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B284907.png)
N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. TAK-659 has been shown to have promising anticancer activity in preclinical studies, and its mechanism of action and potential therapeutic applications are the focus of ongoing research.
作用機序
N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide is a selective inhibitor of BTK, a key enzyme in B-cell receptor signaling. BTK plays a crucial role in the activation of downstream signaling pathways that promote cell survival and proliferation in B cells. Inhibition of BTK by N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide leads to the disruption of these signaling pathways, resulting in cell death and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide has been shown to have potent and selective inhibitory activity against BTK in both biochemical and cellular assays. It has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life in vivo. In preclinical studies, N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide has demonstrated significant antitumor activity against a range of B-cell malignancies, with minimal toxicity to normal cells.
実験室実験の利点と制限
N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide has several advantages as a tool compound for studying B-cell receptor signaling and the role of BTK in cancer. It is a potent and selective inhibitor of BTK, with good pharmacokinetic properties and minimal toxicity to normal cells. However, there are also some limitations to its use in laboratory experiments. N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide has a relatively short half-life in vivo, which may limit its effectiveness in certain experimental settings. Additionally, its selectivity for BTK may limit its usefulness in studying other signaling pathways that are involved in cancer.
将来の方向性
There are several potential future directions for research on N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide and its potential therapeutic applications. One area of focus is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the development of N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide derivatives that have improved pharmacokinetic properties and potency against BTK. Additionally, there is ongoing research to identify biomarkers that can predict response to N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide and other BTK inhibitors in cancer patients. Overall, N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide represents a promising tool compound for studying B-cell receptor signaling and developing new therapies for B-cell malignancies.
合成法
The synthesis of N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide has been described in several publications. The most commonly reported method involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 4-hydroxybenzoic acid and a palladium catalyst to give the final product, N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide. Other methods have also been reported, including a one-pot synthesis that involves the use of a palladium catalyst and a reducing agent.
科学的研究の応用
N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide has been the subject of numerous preclinical studies investigating its potential as an anticancer agent. It has been shown to be effective against a range of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In vitro studies have demonstrated that N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide inhibits BTK activity and downstream signaling pathways, leading to apoptosis and cell death in cancer cells. In vivo studies have also shown that N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide has significant antitumor activity in mouse models of B-cell lymphoma.
特性
分子式 |
C21H20ClNO4S |
|---|---|
分子量 |
417.9 g/mol |
IUPAC名 |
N-(4-chloro-9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H20ClNO4S/c1-11-7-13(3)19(8-12(11)2)28(25,26)23-14-9-15-20-17(24)5-4-6-18(20)27-21(15)16(22)10-14/h7-10,23H,4-6H2,1-3H3 |
InChIキー |
ODXVLWJMRQFGPX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C3C(=C2)C4=C(O3)CCCC4=O)Cl)C |
正規SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C(=C2)Cl)OC4=C3C(=O)CCC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284824.png)
![3-[(2-Chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B284825.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B284829.png)






![ethyl 3-{[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]amino}benzoate](/img/structure/B284842.png)
![3-(2-phenylethyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284846.png)
![3-butyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284847.png)
![3-ethyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284848.png)
![3-(3-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284851.png)